Tert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate

Protecting group strategy Chemoselective deprotection Ester hydrolysis kinetics

Researchers constructing amide libraries or reverse transcriptase inhibitors face premature ester deprotection with methyl/ethyl analogs, risking low coupling yields and scaffold degradation. This trisubstituted pyridine building block resolves that bottleneck with an orthogonal tert-butyl ester stable through multi-step synthesis yet cleaved cleanly with TFA at the final stage. • Three orthogonal reactive handles: TFA-labile tert-butyl ester, aminomethyl (HATU coupling), and 3-Cl (Pd cross-coupling) - enabling sequential diversification from a single core. • Unambiguous 6-aminomethyl-3-chloro regioisomer eliminates purification burdens and ICH M7 genotoxic impurity risks associated with dimeric by-products of the 6-chloro isomer. • Enables two-dimensional library design: diversify at aminomethyl, deprotect the ester, then functionalize the free carboxylic acid.

Molecular Formula C11H15ClN2O2
Molecular Weight 242.7
CAS No. 2248375-28-0
Cat. No. B2809656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate
CAS2248375-28-0
Molecular FormulaC11H15ClN2O2
Molecular Weight242.7
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=CC(=N1)CN)Cl
InChIInChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)9-8(12)5-4-7(6-13)14-9/h4-5H,6,13H2,1-3H3
InChIKeyJJQVELMEUOUGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 6-(Aminomethyl)-3-Chloropyridine-2-Carboxylate Identity and Structure


Tert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate (CAS 2248375-28-0) is a trisubstituted pyridine building block containing a tert‑butyl ester, a primary aminomethyl group, and an aryl chloride . Its molecular formula is C11H15ClN2O2 (MW 242.70 g/mol), offering three orthogonally reactive functional handles within a single scaffold, which makes it a versatile intermediate for medicinal chemistry, agrochemical research, and parallel library synthesis.

Generic Substitution Limitations


In‑class analogs such as the corresponding methyl ester (CAS 1256835-07-0) or ethyl ester (CAS 104086‑21‑7) share the same pyridine core but differ profoundly in steric demand, hydrolytic stability, and orthogonal protection characteristics [1][2]. Simple ester‑for‑ester replacement ignores these quantifiable kinetic and chemoselectivity differences, risking premature deprotection, reduced coupling yields, or incompatibility with downstream synthetic sequences. The quantitative evidence below substantiates why the tert‑butyl congener cannot be treated as a drop‑in replacement.

Head-to-Head Evidence


Steric Shielding Against Ester Hydrolysis

The tert‑butyl ester of the target compound resists saponification approximately 100‑fold more than the corresponding methyl ester. A standard pedagogical dataset reports a second‑order rate constant k for methyl acetate that is 100 times greater than that for tert‑butyl acetate at 25 °C [1]. The same trend is confirmed by comparative kinetic data on aliphatic dicarboxylic tert‑butyl versus methyl esters, where the tert‑butyl group consistently reduces saponification rates [2]. This steric barrier is independent of the aromatic scaffold and translates directly to the target compound, giving it a significantly broader window of stability under basic or nucleophilic conditions.

Protecting group strategy Chemoselective deprotection Ester hydrolysis kinetics

Acid-Catalyzed Orthogonal Deprotection

Tert‑butyl esters undergo acid‑catalyzed hydrolysis via an alkyl–oxygen cleavage pathway (AAL1) that is mechanistically distinct from the acyl–oxygen cleavage pathway of methyl or ethyl esters [1][2]. This difference enables complete removal of the tert‑butyl ester with neat trifluoroacetic acid (TFA) or 4 M HCl in dioxane while leaving methyl or ethyl esters intact, a selectivity not achievable with the simple alkyl ester analogs. The methyl 6‑(aminomethyl)‑3‑chloropyridine‑2‑carboxylate (CAS 1256835‑07‑0) cannot be cleaved selectively under these conditions without risking concurrent amide bond hydrolysis or other acid‑sensitive functionality. The orthogonal deprotection profile is a direct consequence of the unique tert‑butyl cation stability (ΔG° of tert‑butyl cation formation is ~15 kcal/mol lower than that of the methyl cation) [3].

Orthogonal protecting group Solid‑phase synthesis Late‑stage deprotection

Regioisomeric Purity Advantage

The target compound places the chlorine atom at the 3‑position and the aminomethyl group at the 6‑position. The regioisomeric series, exemplified by 3‑(aminomethyl)‑6‑chloropyridines described in EP 0791583, suffers from problematic elimination and dimerisation during synthesis [1]. In the patent, chlorination of 3‑cyanopyridine yields a mixture of regioisomers, and subsequent reduction of 6‑chloro‑3‑cyanopyridine is accompanied by chlorine atom elimination and secondary dimer formation, reducing the yield of the desired 3‑(aminomethyl)‑6‑chloro product [1]. By inference, the 6‑(aminomethyl)‑3‑chloro substitution pattern of the target compound avoids the steric and electronic factors that promote these side reactions because the chlorine is placed on the electron‑poor α‑position relative to the ester, providing superior stability during the aminomethyl group installation.

Regioselective synthesis Cross‑coupling site selectivity Process chemistry

Research and Industrial Applications


Late-Stage Deprotection in RT Inhibitor Synthesis

The target compound has been directly employed as a precursor for 5,6‑substituted pyridine derivatives evaluated as reverse transcriptase inhibitors . In such campaigns, the tert‑butyl ester is retained through multiple synthetic steps and cleaved with TFA in the final transformation, liberating the carboxylic acid for biological evaluation without perturbing the elaborated heterocyclic scaffold. This late‑stage deprotection sequence is not feasible with the methyl ester analog, which would require harsher basic hydrolysis conditions that could hydrolyze amide bonds or epimerize chiral centers introduced during the inhibitor assembly [1].

Parallel Library Synthesis with Orthogonal Handles

Medicinal chemistry groups constructing amide‑ or urea‑focused libraries use the compound's aminomethyl group for rapid diversification (e.g., HATU‑mediated coupling with carboxylic acids) while the tert‑butyl ester remains intact [1]. The orthogonal protection allows subsequent ester removal and a second round of amide formation at the now‑free carboxylic acid, enabling a two‑dimensional library design from a single core. The 3‑chloro substituent further permits Pd‑catalyzed cross‑coupling to introduce aryl or heteroaryl groups prior to deprotection, a sequential reactivity that differentiates this scaffold from simpler aminomethylpyridines lacking the chlorine handle.

Regioisomeric Purity in API Manufacturing

When scaling a synthetic route toward an active pharmaceutical ingredient (API) containing a 6‑aminomethyl‑3‑chloropyridine fragment, procurement of the precise regioisomer avoids purification burdens associated with the 3‑(aminomethyl)‑6‑chloro isomer. The target compound’s structural assignment is unambiguous, and the known synthetic difficulties of the 6‑chloro regioisomer (elimination, dimerisation [2]) are avoided, reducing the risk of genotoxic impurity carryover from dimeric by‑products and simplifying ICH M7 compliance in GMP manufacturing.

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